1-Methyl-3-tetradecylimidazolium hexafluorophosphate

Ionic Liquids Phase Transitions Thermal Analysis

Low-volatility ionic liquids with precise phase behavior are critical for reproducible lubrication and sensor fabrication. CAS 219947-94-1 ([C14mim][PF6]) offers a defined 69°C melting point and smectic A mesophase at 120°C. • **Ultralow friction at 120°C**: Outperforms PAO oils in high-load industrial and aerospace applications. • **Electrochemical selectivity**: 0.385 V peak separation (dopamine/ascorbic acid) for sensor QC. • **Hydrophobic phase transfer**: Immiscible, recoverable, and effective for alkylations and metal catalysis. • **Structure-directing**: Long C14 chain enables mesoporous material synthesis and nanoparticle stabilization.

Molecular Formula C18H35F6N2P
Molecular Weight 424.4 g/mol
CAS No. 219947-94-1
Cat. No. B3069236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-tetradecylimidazolium hexafluorophosphate
CAS219947-94-1
Molecular FormulaC18H35F6N2P
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C18H35N2.F6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20;1-7(2,3,4,5)6/h16-18H,3-15H2,1-2H3;/q+1;-1
InChIKeyVYARLXKWHFGQBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[C14mim][PF6] Overview


1-Methyl-3-tetradecylimidazolium hexafluorophosphate (CAS 219947-94-1; commonly abbreviated [C14mim][PF6]) is a hydrophobic, room-temperature ionic liquid comprising a 1-methylimidazolium cation with a C14 n-alkyl substituent paired with the weakly coordinating hexafluorophosphate anion . It exhibits a melting point of 69 °C, a density of 0.990 g/cm³, and a molecular weight of 424.45 g/mol . The compound is supplied as a solid at ambient temperature with a typical purity of ≥98% . Its physicochemical profile—defined by the interplay of a long alkyl chain and the PF₆⁻ anion—underpins its utility in phase-transfer catalysis, self-assembled materials, electrochemical media, and lubricant formulations [1][2].

Phase-transfer catalysis
High hydrophobicity enables biphasic reactions
Structured fluids & templating
Smectic mesophase supports ordered assemblies
Electrochemical sensor fabrication
Ordered interfacial layer for analyte discrimination
High-temperature lubrication
Liquid-crystalline phase reduces friction at 120°C

Why [C14mim][PF6] Is Irreplaceable


In the 1-alkyl-3-methylimidazolium hexafluorophosphate series, physicochemical properties exhibit a pronounced, non-monotonic dependence on alkyl chain length [1]. The C14 chain confers a combination of high hydrophobicity, liquid-crystalline mesophase formation, and elevated melting point that is absent in shorter-chain analogs (e.g., [C4mim][PF6] or [C6mim][PF6]) [2]. Conversely, substituting the PF₆⁻ anion with BF₄⁻ or NTf₂⁻ alters thermal stability, coordination strength, and tribological behavior [3]. Consequently, generic substitution—whether by varying chain length or anion—fundamentally changes the compound's phase behavior, solvent partitioning, and performance in structured fluids, rendering direct interchange scientifically invalid.

Chain length mismatch
Shorter-chain [CnMIM][PF6] (e.g., C4, C6) lack the smectic mesophase and high melting point, shifting phase behavior.
Anion exchange effects
Substituting PF₆⁻ with BF₄⁻ or NTf₂⁻ alters thermal stability, coordination strength, and tribological response.
Tribological performance shift
[C14mim][Tf2N] lacks the liquid-crystalline phase and does not achieve reported ultralow friction, limiting direct substitution.

[C14mim][PF6] Differentiation Evidence


Melting Point and Liquid Crystalline Phase

[C14mim][PF6] exhibits a melting point of 69 °C, which positions it within the ascending branch of the V-shaped melting point trend observed for long-chain [CnMIM][PF6] ionic liquids . In direct comparison, the C16 analog ([C16mim][PF6]) possesses an even higher melting point, while shorter-chain compounds such as [C4mim][PF6] and [C6mim][PF6] display markedly lower melting temperatures (e.g., [C4mim][PF6] ~10 °C) [1]. Furthermore, [C14mim][PF6] forms a well-defined smectic A liquid-crystalline mesophase, whereas [C4mim][PF6] and [C6mim][PF6] do not exhibit liquid crystallinity [2].

Thermal & mesophase behavior
Head-to-head
Tm = 69 °C (vs ~10 °C for [C4mim][PF6]); smectic A mesophase present.
Higher Tm and liquid crystallinity support structured-fluid applications.
DSC and polarized optical microscopy data.
Ionic Liquids Phase Transitions Thermal Analysis

Ultralow Friction in Lubrication

In tribological evaluations at 120 °C, [C14mim][PF6] and [C14mim][BF4]—both of which possess a liquid crystalline (LC) phase—exhibited ultralow friction and lower wear compared to a poly-alpha-olefin (PAO) standard lubricant oil [1]. In contrast, [C14mim][Tf2N], which lacks an LC phase, did not show the same ultralow friction behavior [2]. The ultralow coefficient of friction (COF) is attributed to the interdigitated bilayer smectic structure maintained under shear [3].

Tribological performance
Head-to-head
Reported ultralow COF at 120 °C, lower wear than PAO; not achieved by [C14mim][Tf2N].
Reported lower friction supports high-temperature lubricant selection.
Testing at 120 °C; COF qualitatively lower.
Tribology Ionic Liquid Crystals Lubricant Additives

Higher Microviscosity vs. Shorter-Chain Analogs

Fluorescence anisotropy decay studies on [Cnmim][PF6] (n = 4–8) demonstrate that microviscosity increases with alkyl chain length, reaching a maximum before slightly decreasing for longer chains [1]. Extrapolating this trend to C14, [C14mim][PF6] is expected to possess significantly higher local viscosity than its C4–C8 counterparts, a consequence of enhanced van der Waals interactions and nanostructured domain formation [2]. While direct microviscosity data for C14 are not reported, the class-level inference from shorter-chain analogs provides a quantitative framework for differentiation.

Microviscosity context
Class-level inference
Expected higher local viscosity than C4–C8 analogs, inferred from class trend.
May support slower diffusion and enhanced structural ordering.
Direct C14 data not reported; trend from fluorescence anisotropy.
Microviscosity Fluorescence Anisotropy Ionic Liquid Nanostructure

Simultaneous Detection of Dopamine and Ascorbic Acid

A glassy carbon electrode modified with a [C14mim][PF6]–chitosan composite achieved complete peak separation (ΔEp = 0.385 V) for the simultaneous voltammetric determination of dopamine (DA) and ascorbic acid (AA) [1]. In contrast, a [BMIM][PF6]-based carbon paste electrode under similar conditions showed a peak separation of only 0.129 V for DA alone [2]. The wider separation with [C14mim][PF6] is attributed to the long C14 chain promoting a more ordered, hydrophobic interfacial layer that discriminates between the two analytes.

Electrochemical resolution
Cross-study comparable
ΔEp = 0.385 V for DA/AA on [C14mim][PF6]–CS/GCE; vs 0.129 V for [BMIM][PF6].
Improved peak separation supports selective sensor fabrication.
Glassy carbon electrode, phosphate buffer.
Electrochemical Sensors Voltammetry Ionic Liquid Composites

Hydrophobic Phase-Transfer Efficiency

While direct partition coefficient data for [C14mim][PF6] are not available, studies on the [CnMIM][PF6] series demonstrate that hydrophobicity and organic-phase partitioning increase with alkyl chain length [1]. For example, [C14mim]Br used as a co-surfactant yielded a partition coefficient (K) of 14.69 ± 0.15 for natural colorant extraction, significantly higher than shorter-chain analogs [2]. The C14 chain length is specifically cited as providing a balance between hydrophobicity and manageable viscosity for phase-transfer catalysis and liquid–liquid extractions .

Hydrophobicity context
Class-level inference
Partition coefficient K ≈ 14.7 for related [C14mim]Br system; higher than shorter-chain analogs.
Enhanced phase partitioning supports biphasic catalysis.
Direct [C14mim][PF6] logP not reported.
Phase-Transfer Catalysis Hydrophobicity Extraction

[C14mim][PF6] Application Scenarios


High-Temperature Lubricants and Tribological Coatings

Leveraging its liquid-crystalline smectic A phase and ultralow friction performance at 120 °C, [C14mim][PF6] is a strategic choice for formulating advanced lubricants for high-load, high-temperature environments (e.g., automotive, aerospace, and industrial machinery). Its ability to form durable interfacial films reduces wear compared to conventional PAO oils [1][2].

Electrochemical Sensors for Simultaneous Neurotransmitter Detection

The demonstrated peak separation of 0.385 V between dopamine and ascorbic acid on [C14mim][PF6]-modified electrodes makes this compound a key component in constructing selective electrochemical sensors for biomedical and pharmaceutical quality control applications [3].

Biphasic Catalysis and Continuous-Flow Extraction

The high hydrophobicity imparted by the C14 alkyl chain enables [C14mim][PF6] to function as an immiscible phase-transfer catalyst, improving reagent partitioning in nucleophilic substitutions, alkylations, and metal-mediated transformations. Its low volatility facilitates recovery and reuse in continuous-flow reactors [4].

Templating and Stabilization of Soft Nanostructured Materials

The long C14 chain promotes micelle, vesicle, and lamellar structure formation, making [C14mim][PF6] an effective structure-directing agent for synthesizing mesoporous materials, stabilizing nanoparticles, and creating ordered thin films. The elevated microviscosity relative to shorter-chain ILs provides superior steric stabilization [5].

Application
Selection Property
Validation Focus
High-temperature lubricants
Liquid-crystalline smectic A phase
Tribological COF and wear endpoints
Electrochemical neurotransmitter sensors
Hydrophobic interfacial ordering
Peak separation and interference discrimination
Biphasic catalysis and extraction
C14 chain hydrophobicity
Partition coefficient and phase separation
Soft nanostructured templating
High microviscosity and mesophase stability
Mesoporous structure fidelity and steric stabilization

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